Tri-O-(tert-butyldimethylsilyl)-D-glucal (CAS 79999-47-6) is a sterically demanding, highly lipophilic silyl-protected glycal utilized as a premium chiral building block and glycosyl donor precursor. Characterized by three bulky tert-butyldimethylsilyl (TBS) groups at the C-3, C-4, and C-6 positions, this compound offers exceptional stability against basic conditions and mild reductants, distinguishing it from standard acetyl- or benzyl-protected analogs . Its extreme steric bulk not only maximizes solubility in non-polar organic solvents but also fundamentally alters the pyranose ring conformation, driving unique stereoselectivities in downstream functionalizations such as epoxidation, cyclopropanation, and C-glycosylation. For industrial and advanced laboratory procurement, it serves as a critical intermediate when standard protecting groups fail to provide the necessary facial shielding or when orthogonal deprotection via fluoride ions is required in complex oligosaccharide synthesis.
Substituting Tri-O-TBS-D-glucal with more common, less expensive analogs like Tri-O-acetyl-D-glucal or Tri-O-benzyl-D-glucal frequently leads to process failures in complex synthetic routes. Acetyl groups are electron-withdrawing and base-labile, which can deactivate the glycal double bond toward electrophilic addition and result in premature deprotection under basic reaction conditions[1]. Conversely, while benzyl groups are stable to base, they lack the extreme steric bulk of the TBS groups; this results in the pyranose ring adopting a standard 4C1 conformation rather than the sterically locked 1C4 conformation induced by TBS [2]. This conformational difference means that benzyl-protected glycals often fail to provide the necessary facial selectivity in cycloadditions and cannot prevent spontaneous, unwanted intramolecular cyclizations during intermediate stages. Consequently, buyers must procure the TBS-protected variant when absolute stereocontrol, steric shielding against polymerization, or specific conformational locking is application-critical.
The extreme steric bulk of the three TBS groups forces Tri-O-TBS-D-glucal and its immediate derivatives into a preferred 1C4 conformation, fundamentally altering their reactivity compared to less bulky analogs [1]. In nucleophilic iodine-displacement reactions, the 1C4 conformation of the TBS-protected 2-deoxy-2-iodo intermediate prevents spontaneous ring closure, requiring the addition of NaH to force the reaction. In direct contrast, the Tri-O-benzyl-D-glucal analog resides in a standard 4C1 conformation, which ensures an anti-coplanar orientation that leads to spontaneous, uncontrolled ring closure.
| Evidence Dimension | Preferred pyranose ring conformation and intermediate stability |
| Target Compound Data | Tri-O-TBS-D-glucal derivatives (1C4 conformation; arrested cyclization requiring NaH) |
| Comparator Or Baseline | Tri-O-benzyl-D-glucal derivatives (4C1 conformation; spontaneous cyclization) |
| Quantified Difference | Shift from 4C1 to 1C4 conformation, changing cyclization requirement from spontaneous to base-mediated. |
| Conditions | Nucleophilic iodine-displacement of 2-deoxy-2-iodo intermediates |
Procurement of the TBS derivative is essential for chemists who need to isolate reactive intermediates without them undergoing spontaneous, unwanted intramolecular rearrangements.
When synthesizing donor-acceptor cyclopropanes, the choice of glycal protecting group dictates both the efficiency and the stereochemical outcome of the reaction. Cyclopropanation of Tri-O-TBS-D-glucal using copper powder achieves a 92% yield with exclusive β-facial selectivity, yielding the pure cis cyclopropane product [1]. In contrast, the identical reaction performed on the Tri-O-benzyl-D-glucal analog yields only 34% of the product with unassigned and mixed stereochemistry.
| Evidence Dimension | Reaction yield and stereoselectivity |
| Target Compound Data | 92% yield, exclusive β-facial selectivity |
| Comparator Or Baseline | Tri-O-benzyl-D-glucal (34% yield, unassigned/mixed stereochemistry) |
| Quantified Difference | +58% absolute yield and complete stereocontrol |
| Conditions | Intramolecular glucal cyclopropanation with copper powder |
Buyers synthesizing cyclopropane-fused carbohydrates must select the TBS derivative to avoid massive yield losses and complex stereoisomer separations.
In the synthesis of poly-amido-saccharides (PASs), the steric profile of the monomer dictates whether polymerization can occur. Attempts to polymerize β-lactam monomers derived from Tri-O-TBS-D-glucal result in complete inhibition of the reaction, as the massive steric bulk of the silyl groups physically blocks monomer approach [1]. Conversely, monomers derived from Tri-O-benzyl-D-glucal readily undergo ring-opening polymerization to form high-molecular-weight polymers ranging from 9.5 to 56.2 kDa.
| Evidence Dimension | Polymerization capacity |
| Target Compound Data | 0% polymerization (complete steric block) |
| Comparator Or Baseline | Tri-O-benzyl-D-glucal (Successful polymerization; 9.5–56.2 kDa MW) |
| Quantified Difference | Complete inhibition of polymerization vs. high-MW polymer formation |
| Conditions | Ring-opening polymerization of glycal-derived β-lactam monomers |
For applications where discrete, low-molecular-weight functionalization is required, the TBS group acts as a critical procurement choice to prevent runaway oligomerization.
The electronic properties of the protecting groups on glycals significantly impact their performance in oxidative electrochemical reactions. In the electrochemical C-2 trifluoromethylation of glycals using CF3SO2Na, Tri-O-TBS-D-glucal delivers a strong 68% yield of the desired 2-trifluoromethylated product[1]. In contrast, peracetylated analogs suffer from the electron-withdrawing nature of the acetyl groups, which deactivates the system and plummets the yield to just 30% under the same standard conditions.
| Evidence Dimension | Product yield in electrochemical trifluoromethylation |
| Target Compound Data | 68% yield |
| Comparator Or Baseline | Peracetylated glycal analog (30% yield) |
| Quantified Difference | +38% absolute yield improvement |
| Conditions | Electrochemical trifluoromethylation using CF3SO2Na and MnBr2 mediator |
Medicinal chemists incorporating CF3 groups into sugar scaffolds should procure the TBS derivative to maximize yields in electrochemical functionalizations where acetyl groups fail.
Directly leveraging its 92% yield and exclusive β-facial selectivity in cyclopropanation, Tri-O-TBS-D-glucal is the optimal precursor for synthesizing donor-acceptor cyclopropanes and complex cyclopropane-fused sugar analogs [2].
Because its massive steric bulk forces a 1C4 conformation that arrests spontaneous intramolecular cyclization, this compound is ideal for isolating and studying highly reactive 2-deoxy-2-iodo intermediates in advanced oligosaccharide assembly [1].
Benefiting from its electron-donating stability compared to base-labile acetyl groups, Tri-O-TBS-D-glucal is highly recommended for electrochemical C-2 trifluoromethylation workflows in medicinal chemistry, delivering yields exceeding 68% [4].
In processes where highly reactive β-lactam or oxocarbenium intermediates are formed, the TBS groups provide a complete steric shield that prevents unwanted ring-opening polymerization, ensuring the isolation of discrete, low-molecular-weight functionalized monomers[3].